molecular formula C24H27N3O4 B2391636 6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-61-7

6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2391636
CAS No.: 946325-61-7
M. Wt: 421.497
InChI Key: IRBJOPIWGFRSGY-UHFFFAOYSA-N
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Description

6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes methoxyphenethyl and propoxyphenyl groups attached to a tetrahydropyrrolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and aldehydes, followed by cyclization reactions to form the pyrrolopyrimidine core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially converting it into a more saturated derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 6-(4-methoxyphenethyl)-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
  • 6-(4-methoxyphenethyl)-4-(4-butoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Comparison: Compared to similar compounds, 6-(4-methoxyphenethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to the specific combination of methoxyphenethyl and propoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The variations in the alkoxy groups (methoxy, ethoxy, butoxy) can influence the compound’s reactivity, solubility, and interaction with molecular targets.

Properties

IUPAC Name

6-[2-(4-methoxyphenyl)ethyl]-4-(4-propoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-14-31-19-10-6-17(7-11-19)22-21-20(25-24(29)26-22)15-27(23(21)28)13-12-16-4-8-18(30-2)9-5-16/h4-11,22H,3,12-15H2,1-2H3,(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJOPIWGFRSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=C(C=C4)OC)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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